molecular formula C7H5ClF3N3O B1434773 5-Chloropyrazine-2-carboxylic acid (2,2,2-trifluoroethyl)-amide CAS No. 1691930-69-4

5-Chloropyrazine-2-carboxylic acid (2,2,2-trifluoroethyl)-amide

Cat. No. B1434773
CAS RN: 1691930-69-4
M. Wt: 239.58 g/mol
InChI Key: CSQNELZSGIHEMZ-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carboxylic acid (2,2,2-trifluoroethyl)-amide, or CPTCA for short, is a synthetic organic compound that has been studied for its potential medical applications. CPTCA has been found to have a variety of biochemical and physiological effects on the body, and is being studied for its potential applications in the medical field.

Scientific Research Applications

Synthesis and Biological Activity

Substituted amides of pyrazine-2-carboxylic acids have been synthesized and tested for various biological activities. One study demonstrated the synthesis of amides through the condensation of pyrazine-2-carboxylic acid chloride with different anilines, revealing significant antimycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2002). These findings indicate potential applications in controlling microbial infections and studying the effects on photosynthesis.

Antimycobacterial and Antifungal Effects

The antimycobacterial and antifungal effects of substituted pyrazinecarboxamides were further explored, with certain derivatives showing high activity against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2006). This suggests potential for developing new antimicrobial agents based on pyrazine derivatives.

Herbicide and Abiotic Elicitor Applications

Substituted pyrazine-2-carboxylic acid amides have been evaluated for their use as herbicides and abiotic elicitors, showing promising results in inhibiting photosynthesis and enhancing flavonoid production in plants (Doležal et al., 2007). These findings open avenues for agricultural applications, including crop protection and the enhancement of secondary metabolite production in plants.

Antimicrobial and Photosynthesis-Inhibiting Activity

Research into substituted N-Benzylpyrazine-2-carboxamides highlighted compounds with high antimycobacterial activity and the ability to inhibit photosynthesis, presenting a dual potential in treating mycobacterial infections and studying the impact on plant growth (Servusová et al., 2012).

Impact on Flavonolignan Production

The effect of substituted amides on flavonolignan production in Silybum marianum cultures was investigated, showing a significant increase in flavonolignan production after elicitation with certain compounds (Tumova et al., 2005). This suggests the potential for these compounds to induce secondary metabolite production in plant cultures, which could be beneficial for pharmaceutical applications.

properties

IUPAC Name

5-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-5-2-12-4(1-13-5)6(15)14-3-7(9,10)11/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQNELZSGIHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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